N-(3-chloro-4-fluorophenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
Scientific Research Applications
Antimicrobial and Antitumor Activities
Research has demonstrated the potential of derivatives similar to the specified chemical compound in exhibiting significant antimicrobial and antitumor activities. The structural uniqueness of these compounds, often characterized by the presence of a 1,2,4-triazole ring system, contributes to their pharmacological potential. These compounds have been explored for their efficacy against various bacterial and fungal strains, showing promising results in inhibiting microbial growth. Additionally, modifications to these molecules have led to compounds with potent antiproliferative activities against cancer cell lines, highlighting their potential as anticancer agents.
The synthesis of acetamide derivatives has shown considerable antimicrobial properties, including antibacterial, antifungal, and anti-tuberculosis activities. The incorporation of the 1,2,4-triazole ring system and other structural modifications play a crucial role in enhancing these effects (MahyavanshiJyotindra et al., 2011).
Sulfonamide derivatives have been synthesized and tested for their cytotoxic activity against breast and colon cancer cell lines. Certain compounds have shown significant potency, indicating the potential of these derivatives in cancer treatment (Ghorab et al., 2015).
A study on modifying acetamide derivatives to improve their anticancer effects revealed that alkylurea replacements could retain antiproliferative activity while reducing toxicity. These compounds have been effective in inhibiting tumor growth in animal models, suggesting their potential as effective anticancer agents with lower side effects (Wang et al., 2015).
Molecular Structure and Pharmacokinetics
The molecular structure and pharmacokinetic properties of compounds related to N-(3-chloro-4-fluorophenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide have been extensively studied. These studies provide insights into the drug-likeness, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of these compounds, crucial for their development as therapeutic agents.
Quantum chemical studies on similar compounds have provided insights into their molecular structure, hydrogen-bonded interactions, and spectroscopic signatures. These studies are fundamental in understanding the pharmacokinetic properties and antiviral potency against targets such as SARS-CoV-2 protein (Mary et al., 2020).
Vibrational spectroscopic studies have been utilized to obtain insights into the rehybridization and hyperconjugation effects on related molecules. Such analyses contribute to understanding the molecular interactions and stability, which are essential for designing drugs with optimal pharmacokinetic properties (Jenepha Mary et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[(5-phenyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN5OS/c21-16-12-15(8-9-17(16)22)23-18(28)13-29-20-25-24-19(14-6-2-1-3-7-14)27(20)26-10-4-5-11-26/h1-12H,13H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTZITMIMDTTQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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